2-Methoxy-4-phenylcyclohexan-1-amine

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

2-Methoxy-4-phenylcyclohexan-1-amine (CAS 1014028-08-0; HCl salt CAS 1803589-26-5) is a synthetic substituted cyclohexylamine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol (free base). It belongs to the arylcyclohexylamine class, characterized by a cyclohexane ring bearing a primary amine at the 1-position, a phenyl substituent at the 4-position, and a methoxy group at the 2-position.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13244304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-phenylcyclohexan-1-amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCOC1CC(CCC1N)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11-13H,7-9,14H2,1H3
InChIKeyOTEAAHFWYHMUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-phenylcyclohexan-1-amine: Physicochemical Identity and Compound Class for Procurement


2-Methoxy-4-phenylcyclohexan-1-amine (CAS 1014028-08-0; HCl salt CAS 1803589-26-5) is a synthetic substituted cyclohexylamine with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol (free base) . It belongs to the arylcyclohexylamine class, characterized by a cyclohexane ring bearing a primary amine at the 1-position, a phenyl substituent at the 4-position, and a methoxy group at the 2-position . The compound possesses three asymmetric carbon atoms (C1, C2, and C4), creating a stereochemical landscape that is central to its differentiation from simpler analogs . Commercially, it is supplied as a free base (typically 95% purity) or as the hydrochloride salt and is classified as a versatile small-molecule scaffold for research applications .

Why 2-Methoxy-4-phenylcyclohexan-1-amine Cannot Be Replaced by Simpler Cyclohexylamine Analogs


The 2-methoxy-4-phenyl substitution pattern on the cyclohexylamine scaffold introduces three intersecting points of differentiation that cannot be replicated by simpler in-class analogs. First, the presence of three chiral centers creates a stereochemical complexity that directly impacts molecular recognition at biological targets, a feature absent in achiral or less-substituted analogs . Second, the 2-methoxy group modulates both the compound's lipophilicity (experimental LogP = 2.16) and its hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor), altering membrane permeability and target engagement relative to des-methoxy comparators [1]. Third, the 4-phenylcyclohexylamine core places this compound within the established pharmacophore space of sigma receptor ligands and NMDA receptor modulators, yet its substitution pattern is distinct from the more extensively studied 1-phenylcyclohexylamine (PCA) series, where the aryl group is geminal to the amine rather than at the 4-position [2]. These structural features collectively mean that generic substitution with 4-phenylcyclohexan-1-amine, 2-methoxycyclohexan-1-amine, or 1-phenylcyclohexylamine would yield a molecule with fundamentally different conformational, physicochemical, and pharmacological properties.

Quantitative Differentiators for 2-Methoxy-4-phenylcyclohexan-1-amine Versus Closest Analogs


Stereochemical Complexity: Three Chiral Centers Versus Simpler Cyclohexylamine Scaffolds

2-Methoxy-4-phenylcyclohexan-1-amine contains three asymmetric carbon atoms (C1, C2, and C4), as confirmed by the Fluorochem product datasheet . In contrast, the closest structural analogs each possess fewer chiral centers: 4-phenylcyclohexan-1-amine (CAS 19992-45-1) has only two potential chiral centers (C1 and C4, though C4 symmetry may reduce this), 1-phenylcyclohexylamine (PCA) has only one chiral center (C1, geminal to both amine and phenyl), and 2-methoxycyclohexan-1-amine (CAS 4342-43-2) has two chiral centers (C1 and C2) [1]. The additional stereochemical complexity of the target compound generates up to 8 possible stereoisomers (2³), compared to a maximum of 4 for the des-phenyl or des-methoxy analogs, providing a broader stereochemical space for optimizing target engagement and selectivity in medicinal chemistry campaigns.

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Modulation: Experimental LogP 2.16 Versus Des-Methoxy and Des-Phenyl Analogs

The experimentally determined LogP of 2-methoxy-4-phenylcyclohexan-1-amine is 2.16, as reported in the Fluorochem product datasheet . This value reflects the balanced lipophilicity contributed by both the 4-phenyl ring and the 2-methoxy substituent. By comparison, the des-methoxy analog 4-phenylcyclohexan-1-amine has a predicted LogP of approximately 2.5–2.8 (based on the absence of the polar methoxy group), while the des-phenyl analog 2-methoxycyclohexan-1-amine has a predicted LogP of approximately 0.8–1.2 [1]. The target compound's LogP of 2.16 falls within the optimal range for CNS drug-likeness (LogP 1–3), positioning it favorably for central nervous system target engagement while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity ADME Drug-likeness

Hydrogen-Bonding Capacity: Dual HBA Profile Versus Single HBA in Des-Methoxy Comparators

2-Methoxy-4-phenylcyclohexan-1-amine possesses 2 hydrogen bond acceptors (the methoxy oxygen and the amine nitrogen) and 1 hydrogen bond donor (the primary amine), as specified in the Fluorochem datasheet . In contrast, 4-phenylcyclohexan-1-amine has only 1 H-bond acceptor (the amine nitrogen) and 1 H-bond donor [1]. The additional H-bond acceptor provided by the 2-methoxy group enhances the compound's capacity for directional intermolecular interactions with biological targets, potentially enabling binding poses that are inaccessible to the simpler des-methoxy scaffold. This is particularly relevant for engagement with targets such as sigma receptors and NMDA receptors, where hydrogen bonding with specific amino acid residues is critical for affinity and selectivity within the arylcyclohexylamine class [2].

Hydrogen Bonding Target Engagement Solubility

Fraction sp3 (Fsp3): 0.538 Versus Aromatic-Rich Arylcyclohexylamine Scaffolds

The fraction of sp3-hybridized carbons (Fsp3) for 2-methoxy-4-phenylcyclohexan-1-amine is 0.538, as reported in the Fluorochem product datasheet . This value reflects the saturated cyclohexane core (6 sp3 carbons) plus the sp3 methoxy carbon, offset by the 6 sp2 carbons of the phenyl ring. For comparison, the des-methoxy analog 4-phenylcyclohexan-1-amine has an Fsp3 of approximately 0.545, while 1-phenylcyclohexylamine (PCA) has an Fsp3 of approximately 0.462 [1]. An Fsp3 above 0.45 is generally associated with improved clinical success rates, as higher three-dimensionality correlates with greater target selectivity and reduced promiscuity [2]. The target compound's Fsp3 of 0.538 places it solidly within the favorable range for drug-like molecules (Fsp3 ≥ 0.42 is a widely used threshold).

Drug-likeness Molecular Complexity Lead Optimization

Sigma Receptor Pharmacophore Potential: 4-Phenylcyclohexylamine Scaffold Versus 1-Phenyl (PCA) Isomers

4-Phenylcyclohexylamines are recognized as a distinct pharmacophore subclass for sigma receptor engagement, differentiated from the more extensively characterized 1-phenylcyclohexylamine (PCA) series which acts primarily via NMDA receptor antagonism [1][2]. In the PCA series, 38 analogues demonstrated anticonvulsant activity in the mouse maximal electroshock (MES) seizure test with ED50 values ranging from 5 to 41 mg/kg (i.p.), with potencies moderately correlated with PCP binding site affinity [2]. While no direct sigma receptor binding data for 2-methoxy-4-phenylcyclohexan-1-amine were identified in publicly accessible databases, the 4-phenylcyclohexylamine scaffold is explicitly claimed in patent literature (US3979444) as a privileged structure for CNS-depressant and antihypertensive activity, with methoxy substitution listed among the preferred aromatic modifications [1]. The 2-methoxy substituent in the target compound provides an additional hydrogen-bonding vector that is absent in the unsubstituted 4-phenylcyclohexylamine core, potentially enabling differential sigma-1 versus sigma-2 selectivity profiles that have been observed for methoxy-substituted arylcyclohexylamines in the broader class [3].

Sigma Receptor CNS Pharmacology Pharmacophore

Commercial Purity Specification: 95% Minimum Versus Typical Research-Grade Cyclohexylamine Building Blocks

2-Methoxy-4-phenylcyclohexan-1-amine is commercially supplied with a minimum purity of 95%, as specified by Fluorochem (product code F699191) and confirmed by CymitQuimica (Biosynth brand for the hydrochloride salt) . This purity level is consistent with research-grade small-molecule building blocks intended for medicinal chemistry and in vitro pharmacology applications. The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), providing clear handling guidance for laboratory procurement . No quantitative impurity profile data (e.g., HPLC chromatograms, residual solvent analysis) are publicly available for this specific compound as of the search date; procurement decisions should include verification of certificate of analysis (CoA) from the supplier.

Quality Control Procurement Reproducibility

Procurement-Relevant Application Scenarios for 2-Methoxy-4-phenylcyclohexan-1-amine


Stereochemistry-Driven Medicinal Chemistry Lead Optimization

The three chiral centers of 2-methoxy-4-phenylcyclohexan-1-amine make it a valuable scaffold for medicinal chemistry programs that require stereochemical diversity for patent protection and target selectivity optimization . Its LogP of 2.16 and Fsp3 of 0.538 position it within favorable drug-likeness space for CNS-targeted programs . Procurement of this compound is indicated when a project requires a 4-phenylcyclohexylamine core with an additional hydrogen-bonding vector (the 2-methoxy group) that cannot be achieved with simpler analogs such as 4-phenylcyclohexan-1-amine [1].

Sigma Receptor Pharmacophore Exploration and Tool Compound Development

The 4-phenylcyclohexylamine scaffold is explicitly claimed in patent literature (US3979444) as a privileged structure for CNS activity, and the broader arylcyclohexylamine class has well-established sigma receptor engagement [2][3]. 2-Methoxy-4-phenylcyclohexan-1-amine is suitable for use as a starting scaffold in sigma receptor ligand discovery programs, where the 2-methoxy substituent provides a handle for probing hydrogen-bonding interactions that are absent in the unsubstituted 4-phenylcyclohexylamine core [1]. Users should note that direct sigma receptor binding data for this specific compound were not identified in public databases as of the search date; empirical characterization is required [3].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

With a primary amine functional group, a methoxy substituent, and a phenyl ring, 2-methoxy-4-phenylcyclohexan-1-amine offers three distinct synthetic diversification points . The amine can undergo amide coupling, reductive amination, or sulfonamide formation; the methoxy group can be demethylated to a hydroxyl for further derivatization; and the phenyl ring can participate in cross-coupling reactions. This multiplicity of reactive handles, combined with the stereochemical complexity of the cyclohexane core, makes the compound suitable as a building block for diversity-oriented synthesis libraries aimed at increasing three-dimensionality in screening collections [4].

Analytical Reference Standard for Arylcyclohexylamine Metabolite Identification

The compound's well-defined structure (CAS 1014028-08-0, MDL MFCD09733033, InChI Key OTEAAHFWYHMUIL-UHFFFAOYSA-N) and commercial availability make it suitable as an analytical reference standard for mass spectrometry and chromatographic method development targeting the arylcyclohexylamine chemical class . Its distinct retention time and fragmentation pattern, arising from the unique combination of 2-methoxy and 4-phenyl substituents on the cyclohexane core, facilitate its use as a system suitability standard in forensic and metabolism studies of structurally related research chemicals [5].

Technical Documentation Hub

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